![molecular formula C23H22N2O3 B12000451 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
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Overview
Description
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, a phenylacetamide backbone, and a methoxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-2-phenylacetic acid under acidic conditions to form the Schiff base.
Hydroxylation: The Schiff base is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound’s structure suggests potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-phenylacetamide
- 4-hydroxy-2-nonenal
- 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Compared to similar compounds, 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Its methoxy-substituted phenyl group and Schiff base structure are particularly noteworthy, offering distinct pathways for chemical reactions and biological interactions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Biological Activity
The compound 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide, a derivative of phenylacetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a phenylacetamide core with various substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including the compound . The following table summarizes the cytotoxic effects of various derivatives against different cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | PC3 (Prostate) | 52 | |
2b | MCF-7 (Breast) | 100 | |
Imatinib | PC3 | 40 | |
Imatinib | MCF-7 | 79 |
The compound exhibited significant cytotoxicity against the PC3 prostate carcinoma cell line, with an IC50 value of 52 μM, indicating its potential as an anticancer agent. Comparatively, it was less effective than Imatinib but still demonstrated promising activity.
The mechanism by which this compound induces apoptosis in cancer cells may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Research indicates that phenylacetamide derivatives can trigger apoptosis and differentiation in cancer cells, contributing to tumor growth inhibition .
Antibacterial Activity
The antibacterial properties of phenylacetamide derivatives have also been investigated. The following table summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:
Compound | Bacterial Strain | MIC (μM) | Reference |
---|---|---|---|
This compound | Xanthomonas oryzae pv. oryzae | 156.7 | |
Xanthomonas axonopodis pv. citri | 194.9 | ||
Xanthomonas oryzae pv. oryzicola | 230.5 |
The compound demonstrated effective antibacterial activity against plant pathogens, showing potential for agricultural applications as a biopesticide.
Case Studies and Research Findings
- Cytotoxicity Assay : In a study evaluating various phenylacetamide derivatives, it was found that those with specific substituents exhibited enhanced cytotoxicity against prostate cancer cells compared to others with different functional groups .
- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were tested for their antibacterial activity against Xanthomonas species. The results indicated that modifications to the aromatic ring significantly influenced the antibacterial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could disrupt bacterial cell membranes and induce morphological changes in bacterial cells, leading to cell death as confirmed by scanning electron microscopy (SEM) studies .
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-21-13-11-18(12-14-21)15-24-25-23(27)22(26)20-5-3-2-4-6-20/h2-15,22,26H,16H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
CUXSNWVHCWNFFP-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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